
N-(4-(3-oxo-3-((3-phenylpropyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(3-oxo-3-((3-phenylpropyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide” is a complex organic compound that contains several functional groups, including a thiazole ring and a thiophene ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a thiazole ring, which is a type of heterocyclic compound that includes a nitrogen atom and a sulfur atom in a five-membered ring . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiazole and thiophene rings, for example, might undergo electrophilic substitution reactions . The carboxamide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole and thiophene rings might make the compound aromatic and relatively stable . The carboxamide group could form hydrogen bonds, which might influence the compound’s solubility .Aplicaciones Científicas De Investigación
Antiallergy Applications
A study on N-(4-substituted-thiazolyl)oxamic acid derivatives, closely related to the compound , demonstrated significant antiallergy activity, outperforming disodium cromoglycate in rat models. These derivatives showed potent inhibition of allergic reactions, indicating the potential of similar compounds for antiallergy applications (Hargrave, Hess, & Oliver, 1983).
Antibacterial and Antifungal Properties
Compounds with a thiophene-2-carboxamide structure have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds were found to be effective against a range of Gram-positive and Gram-negative bacteria as well as fungal strains, highlighting their potential as new antibiotic and antibacterial drugs (Ahmed, 2007).
Anti-inflammatory and Analgesic Activities
Research has also focused on synthesizing derivatives with anti-inflammatory and analgesic properties. Studies on N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives revealed significant anti-inflammatory activity at certain doses, indicating the potential use of these compounds in developing new anti-inflammatory and analgesic agents (Deep et al., 2012).
Anticancer Applications
The anticancer activity of thiophene derivatives has been explored, with some compounds showing good inhibitory activity against various cancer cell lines. This research suggests the potential of thiophene-2-carboxamide derivatives in the development of new anticancer therapies (Atta & Abdel‐Latif, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would likely involve further exploration of its potential biological activities. This could include testing its efficacy against various types of bacteria or cancer cells, studying its mechanism of action, and optimizing its structure for better activity .
Propiedades
IUPAC Name |
N-[4-[3-oxo-3-(3-phenylpropylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-18(21-12-4-8-15-6-2-1-3-7-15)11-10-16-14-27-20(22-16)23-19(25)17-9-5-13-26-17/h1-3,5-7,9,13-14H,4,8,10-12H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTTVVOLHRSBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
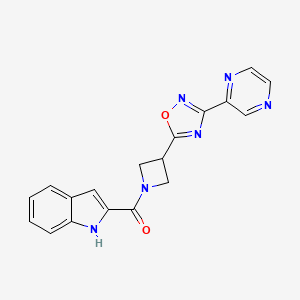


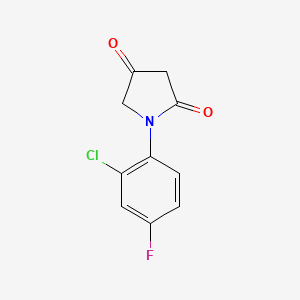
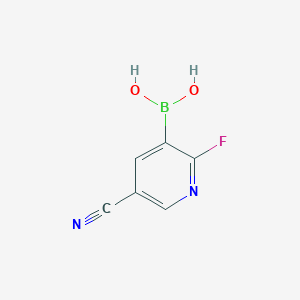

![1-Acetyl-5-(4-methoxyphenyl)-3-{2-[(methylsulfonyl)amino]phenyl}-2-pyrazoline](/img/structure/B2867535.png)

![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide](/img/structure/B2867537.png)
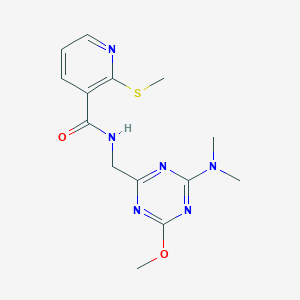
![N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]acetamide](/img/structure/B2867540.png)
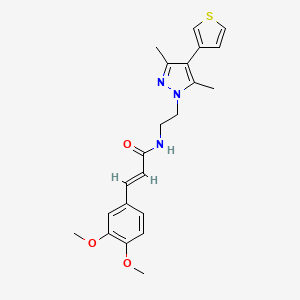
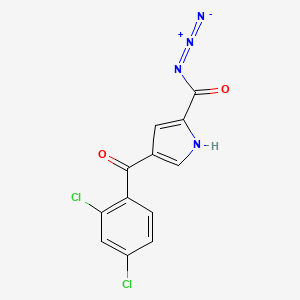
![3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2867549.png)
